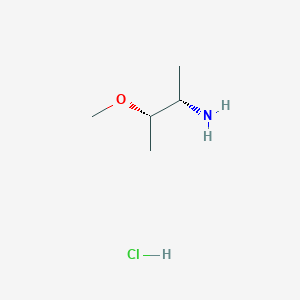

(2S,3S)-3-Methoxybutan-2-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2S,3S)-3-Methoxybutan-2-amine;hydrochloride” is a chemical compound. The (2S,3S) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The “2-amine” part indicates that there is an amine functional group (-NH2) on the second carbon in the butane chain. The “3-methoxy” part indicates that there is a methoxy group (-OCH3) on the third carbon .

Synthesis Analysis

The synthesis of a compound like this would likely involve the reaction of a suitable precursor molecule with a source of the amine and methoxy groups. The exact details would depend on the specific reactions used .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactions of a compound can be studied using various techniques, including NMR spectroscopy, infrared spectroscopy, and gas chromatography .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques .

Scientific Research Applications

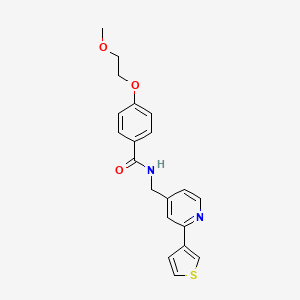

Biocatalytic Synthesis of Chiral Amines

Research highlights the importance of small optically active molecules, especially short-chain chiral amines, as key compounds in the chemical industry and precursors for various pharmaceuticals. Biocatalytic synthesis of these compounds, particularly very short-chain C4 to C5 amines, can be challenging due to low enantiomeric excess. Amine dehydrogenases (AmDHs) have been identified as efficient biocatalysts for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes, with conversions up to 97.1% at 50 mM and moderate to high enantioselectivities. These findings are significant for the synthesis of (2S,3S)-3-Methoxybutan-2-amine;hydrochloride and similar compounds, offering an alternative to chemical synthesis methods (Ducrot et al., 2021).

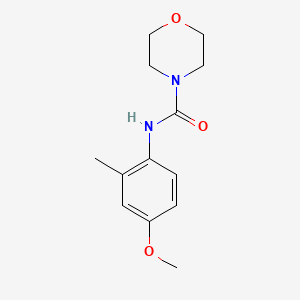

Catalytic Synthesis and Analgesic Application

A study demonstrates the one-pot synthesis of a new opioidic compound, highlighting the role of bifunctional palladium/amberlyst catalysts in the direct dehydroxylation of a tertiary alcohol to produce an analgesic compound. The process involves dehydration and hydrogenation steps, with the Amberlyst resin serving both as a solid acid catalyst and a support for the hydrogenation component Pd. This research provides insights into the catalytic synthesis and potential medical applications of similar compounds, including this compound (Wissler et al., 2007).

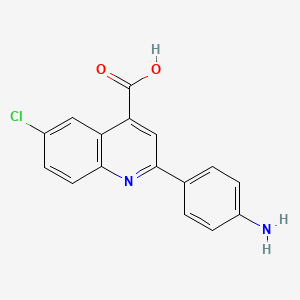

Chiral Compound Synthesis and Pharmaceutical Intermediates

Chiral amino alcohols are valuable biochemicals and pharmaceutical intermediates, yet their chemical synthesis often requires environmentally unfriendly catalysts and solvents. A multidisciplinary approach involving biocatalytic routes has been described, taking the synthesis of (2S,3S)-2-aminopentane-1,3-diol as an example. This approach utilizes an engineered variant of Escherichi coli transketolase and an ω-transaminase from Chromobacterium violaceum for the asymmetric synthesis, demonstrating the potential for environmentally friendly and efficient production of chiral aminodiols and related compounds like this compound (Smith et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(2S,3S)-3-methoxybutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-4(6)5(2)7-3;/h4-5H,6H2,1-3H3;1H/t4-,5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBIECBIEIBOCT-FHAQVOQBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2429038.png)

![N-{4-[5-(4-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2429044.png)

![3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2429045.png)

![2-(3-{[(4-fluorophenyl)sulfonyl]amino}phenoxy)-N-(3-methylbutyl)nicotinamide](/img/structure/B2429046.png)

![2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid](/img/structure/B2429049.png)

triazin-4-one](/img/structure/B2429050.png)

![5-ethoxy-6-ethyl-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429055.png)

![3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxylic acid](/img/structure/B2429059.png)